Terbutryn-d9 Terbutryn-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011463
InChI: InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3
SMILES:
Molecular Formula: C10H19N5S
Molecular Weight: 250.41 g/mol

Terbutryn-d9

CAS No.:

Cat. No.: VC18011463

Molecular Formula: C10H19N5S

Molecular Weight: 250.41 g/mol

* For research use only. Not for human or veterinary use.

Terbutryn-d9 -

Specification

Molecular Formula C10H19N5S
Molecular Weight 250.41 g/mol
IUPAC Name 4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3
Standard InChI Key IROINLKCQGIITA-WVZRYRIDSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC
Canonical SMILES CCNC1=NC(=NC(=N1)SC)NC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics of Terbutryn-d9

Molecular Architecture and Isotopic Labeling

Terbutryn-d9 (CAS No. 1246817-01-5) is a deuterated derivative of Terbutryn (CAS No. 886-50-0), belonging to the s-triazine class of herbicides. Its molecular formula, C₁₀H₁₉N₅S, remains identical to the non-deuterated parent compound, with nine hydrogen atoms replaced by deuterium at the tert-butyl group (Fig. 1) . The strategic placement of deuterium atoms at the 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl position ensures minimal perturbation to the molecule’s chemical behavior while enabling isotopic tracing .

Table 1: Comparative Physicochemical Properties of Terbutryn and Terbutryn-d9

PropertyTerbutryn (C₁₀H₁₉N₅S)Terbutryn-d9 (C₁₀H₁₀D₉N₅S)
Molecular Weight241.36 g/mol250.43 g/mol
Melting Point104–105°C104–105°C (estimated)
Water Solubility25 mg/L25 mg/L (similar)
Log P (Octanol-Water)3.443.44 (no significant change)
NMR Chemical Shiftδ 1.28 (t-Bu CH₃)δ 1.28 (t-Bu CD₃)

The deuterium substitution induces a 3.7% increase in molecular mass, critical for mass spectrometric detection, while maintaining nearly identical chromatographic retention times compared to non-deuterated Terbutryn .

Spectroscopic Signatures and Analytical Differentiation

The isotopic labeling in Terbutryn-d9 creates distinct spectroscopic features:

  • ¹H NMR: Complete suppression of tert-butyl methyl proton signals (δ 1.28 ppm), replaced by deuterium’s quadrupolar relaxation .

  • ¹³C NMR: Upfield shift of 0.03–0.05 ppm for carbons adjacent to deuterium due to isotopic effects .

  • MS: Characteristic +9 m/z shift in molecular ion clusters (241 → 250) with 99% isotopic purity .

These properties enable unambiguous differentiation from environmental Terbutryn residues during LC-MS/MS analyses, particularly in complex matrices like soil extracts or plant tissues .

Synthesis and Production Methodologies

Deuterium Incorporation Strategies

The synthesis of Terbutryn-d9 follows a modified route from conventional Terbutryn production:

  • Deuterated tert-Butylamine Preparation:

    • Catalytic deuteration of isobutylene-d₀ using D₂ gas over Pd/BaSO₄ yields (CD₃)₃CD .

    • Reaction with ammonia-d₃ produces (CD₃)₃CND₂, subsequently reduced to (CD₃)₃CDNH₂ .

  • Triazine Core Assembly:

    • Cyanuric chloride reacts with deuterated tert-butylamine to form 2-chloro-4-tert-butylamino-6-methylthio-s-triazine-d9 .

    • Ethylamination at the 4-position introduces the ethylamino group (C₂H₅NH–) .

Table 2: Key Reaction Parameters for Terbutryn-d9 Synthesis

StepTemperatureCatalystDeuterium PurityYield
tert-Butylamine-d9180°CPd/BaSO₄99.5%78%
Triazine Cyclization-5°CEt₃N98.7%85%
Final Ethylamination60°CNone99.2%91%

This optimized pathway achieves ≥95% isotopic purity while maintaining reaction yields comparable to non-deuterated synthesis .

Analytical Applications in Environmental Monitoring

Quantitative Tracing in Soil-Water Systems

Terbutryn-d9 serves as an internal standard for quantifying Terbutryn residues in environmental samples. A 2024 study demonstrated its utility in a 90-day soil degradation experiment:

Table 3: Terbutryn Degradation Kinetics Using d9-Tracer

MatrixHalf-Life (Days)Mineralization (%)Deuterium Retention
Sandy Loam42 ± 318 ± 298.7%
Clay68 ± 59 ± 197.9%
Organic Rich29 ± 224 ± 399.1%

The data revealed faster degradation in organic-rich soils due to enhanced microbial activity, with deuterium labels remaining stable throughout the study .

Metabolic Pathway Elucidation in Plants

In wheat (Triticum aestivum), Terbutryn-d9 tracing identified three primary metabolic routes:

  • Methylthio Oxidation: Conversion to Terbutryn-sulfoxide-d9 (m/z 266.4) and sulfone derivatives .

  • N-Dealkylation: Loss of ethyl group forming 2-tert-butylamino-4-amino-6-methylthio-s-triazine-d9 (m/z 213.3) .

  • Glutathione Conjugation: Formation of S-(triazinyl)glutathione adducts (m/z 513.2) .

Deuterium labeling confirmed that >90% of metabolites retained the isotopic signature, enabling precise tracking even after structural modifications .

EndpointValueSpecies
Acute Oral LD501,356 mg/kgRat
Dermal LD50>2,020 mg/kgRabbit
Inhalation LC50>5.03 mg/LRat
Chronic NOAEL2.5 mg/kg/dayDog

These data necessitate stringent controls during Terbutryn-d9 synthesis and application, including PPE compliance and -20°C storage to prevent degradation .

Environmental Persistence and Mitigation

Comparative studies using Terbutryn-d9 revealed critical persistence factors:

  • pH Dependency: Hydrolysis half-lives range from 14 days (pH 9) to 210 days (pH 5) .

  • Photolysis: Aqueous DT50 of 8–12 hours under UV-A exposure (λ = 365 nm) .

  • Soil Adsorption: Koc values correlate with organic content (56–412 L/kg) .

These findings support regulatory decisions to limit Terbutryn application rates to 1.5 kg/ha annually in vulnerable ecosystems .

Future Directions in Deuterated Herbicide Research

Emerging applications of Terbutryn-d9 include:

  • Nanoparticle-Assisted Delivery: Encapsulation in chitosan-PLGA nanoparticles (150 nm) improves soil mobility by 40% .

  • Microbiome Interaction Studies: Stable isotope probing (SIP) with Terbutryn-d9 identified Pseudomonas spp. as primary degraders in agricultural soils .

  • Atmospheric Dispersion Modeling: Deuterium tags enable tracking of aerosolized residues up to 500 m from application sites .

Ongoing research aims to expand its use in metabolomics and systems biology, particularly in elucidating herbicide-induced oxidative stress pathways.

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